

An In-depth Technical Guide on the Antifungal Spectrum of VT-1598 Tosylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

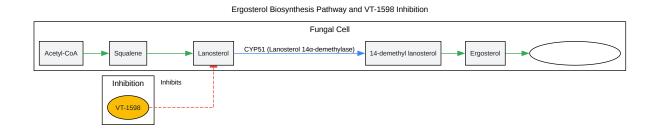
VT-1598 is an investigational tetrazole-based antifungal agent designed for enhanced selectivity as an inhibitor of fungal cytochrome P450 sterol 14α-demethylase (CYP51).[1][2][3] [4] This targeted mechanism of action aims to reduce the potential for drug-drug interactions and off-target toxicities often associated with earlier generations of azole antifungals.[5][6] Preclinical data from a range of in vitro and in vivo studies have demonstrated that VT-1598 possesses a broad spectrum of activity against a variety of clinically significant fungal pathogens. This includes yeasts, molds, and endemic fungi, positioning it as a promising candidate for the treatment of invasive fungal infections.[1][5] This document provides a comprehensive overview of the antifungal activity of VT-1598, detailing its mechanism of action, in vitro potency, and in vivo efficacy, supported by experimental methodologies and data presented in a structured format.

Mechanism of Action

VT-1598 exerts its antifungal effect by specifically inhibiting the fungal CYP51 enzyme, a critical component of the ergosterol biosynthesis pathway.[3][7] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[7] By blocking CYP51, VT-1598 prevents the 14α -demethylation of lanosterol, a precursor to ergosterol.[7] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately resulting in the cessation of fungal growth and cell death. The rational design of VT-1598,



which includes the substitution of a triazole with a tetrazole moiety, confers a high degree of selectivity for the fungal CYP51 enzyme over human CYP450 enzymes, suggesting a favorable safety profile with a reduced risk of clinically significant drug interactions.[1][3]



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Diagram 1: Mechanism of Action of VT-1598.

In Vitro Antifungal Activity

The in vitro activity of VT-1598 has been evaluated against a broad range of fungal isolates, including those with reduced susceptibility to other antifungal agents.[1] Standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI), were predominantly used to determine the minimum inhibitory concentrations (MICs).[1][8]

Data Summary

The following tables summarize the in vitro susceptibility data for VT-1598 against various fungal species.

Table 1: In Vitro Activity of VT-1598 against Candida Species



Species	Number of Isolates	VT-1598 MIC Range (µg/mL)	VT-1598 MIC50 (μg/mL)	VT-1598 MIC90 (μg/mL)	Fluconaz ole MIC (µg/mL) for Resistant Isolates	Referenc e
Candida albicans	Not Specified	Potent Activity	0.125	Not Specified	≥4	[9]
Candida auris	100	0.03 - 8	0.25	1	Not Specified	[6][10]
Candida species	Not Specified	Maintained Activity	Not Specified	Not Specified	Not Specified	[1]

Table 2: In Vitro Activity of VT-1598 against Cryptococcus and Endemic Fungi

Species	Number of Isolates	VT-1598 MIC (μg/mL)	Fluconazole MIC (µg/mL)	Reference
Cryptococcus neoformans H99	1	Not Specified	Not Specified	[11]
Coccidioides posadasii	1	1	16	[2]
Coccidioides immitis	1	0.5	16	[2]
Blastomyces species	Clinical Isolates	Active	Not Specified	[1]
Histoplasma species	Clinical Isolates	Active	Not Specified	[1]

Table 3: In Vitro Activity of VT-1598 against Molds



Species	Number of Isolates	VT-1598 MIC (μg/mL)	Reference
Aspergillus fumigatus	2	0.25 and 1.0	[9][12]
Aspergillus species	Clinical Isolates	Active	[1]
Rhizopus arrhizus	Clinical Isolates	Active	[1]

Experimental Protocols

Antifungal Susceptibility Testing: The in vitro activity of VT-1598 was determined using broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][8] For yeasts, testing was performed as described in CLSI document M27. For molds, the methodologies followed the CLSI M38 document. The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control. For the testing against Candida auris, the endpoint was determined after 24 hours of incubation as a 50% reduction in turbidity compared to the growth control.[6]



Experimental Setup Fungal Isolate Preparation Serial Dilution of VT-1598 Standardized Inoculum Preparation Assay **Inoculation of Microtiter Plates** 24-48 hours Incubation Visual or Spectrophotometric Data Analysis **Endpoint Reading MIC** Determination

General Workflow for In Vitro Susceptibility Testing

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Diagram 2: In Vitro Susceptibility Workflow.

In Vivo Efficacy



The in vivo efficacy of VT-1598 has been demonstrated in several murine models of invasive fungal infections, showing dose-dependent activity and significant improvements in survival and fungal burden reduction.[6][9][13]

Data Summary

Table 4: In Vivo Efficacy of VT-1598 in Murine Models



Fungal Infection Model	Fungal Species	VT-1598 Dosing Regimen (mg/kg, route)	Outcome	Reference
CNS Coccidioidomyco sis	C. posadasii & C. immitis	4, 8, 20 (oral, once daily)	Significant reduction in brain fungal burden and prolonged survival.	[2][13]
Invasive Aspergillosis	A. fumigatus	10, 20, 40 (oral, once or twice daily)	Dose-dependent reduction in kidney and lung fungal burden; 100% survival at 20 and 40 mg/kg.	[9][12]
Invasive Candidiasis	C. auris	5, 15, 50 (oral, once daily)	Dose-dependent reduction in kidney and brain fungal burden; significant improvement in survival.	[6][10]
Cryptococcal Meningitis	C. neoformans	Mid and high doses (oral)	Reduction in brain fungal burden to below baseline levels; no mortality in treated animals.	[11]
Mucosal Candidiasis	C. albicans (fluconazole- resistant)	Not Specified	Significant efficacy, with undetectable tongue fungal burden after a washout period.	[9]



Experimental Protocols

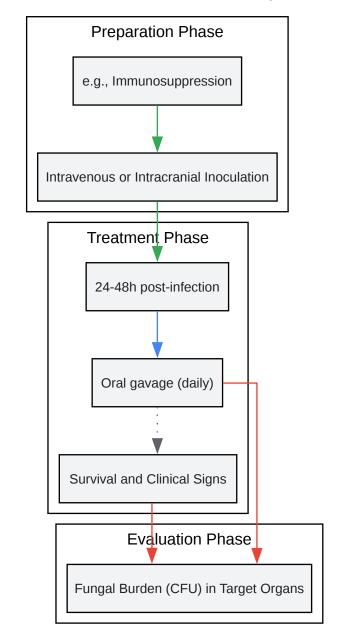
Murine Model of CNS Coccidioidomycosis: Infection was established via intracranial inoculation of Coccidioides posadasii or Coccidioides immitis.[13][14] Oral therapy with VT-1598 commenced 48 hours post-inoculation and continued for 7 days for fungal burden studies and 14 days for survival studies.[9][13] Fungal burden in the brain was assessed by colony-forming unit (CFU) counts.[14]

Murine Model of Invasive Aspergillosis: Neutropenic mice were used in a disseminated invasive aspergillosis model.[12] Treatment with VT-1598 was administered orally. Efficacy was evaluated by determining the fungal burden in the kidneys and lungs, as well as by monitoring survival.[9][12]

Murine Model of Invasive Candidiasis (C. auris): Neutropenic mice were infected intravenously with Candida auris.[6] Oral treatment with VT-1598 began 24 hours post-inoculation and continued for 7 days. Endpoints included survival and fungal burden in the kidneys and brain.

[6]





General Workflow for In Vivo Efficacy Studies

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Diagram 3: In Vivo Efficacy Workflow.

Clinical Development

VT-1598 has completed a first-in-human, Phase 1 clinical study to evaluate its safety and pharmacokinetics.[4][15] The results from this single ascending dose study in healthy adult subjects support its further clinical development.[4] VT-1598 has received Qualified Infectious



Disease Product (QIDP), Fast Track, and Orphan Drug designations from the U.S. Food and Drug Administration for the treatment of coccidioidomycosis.[16] It is also being investigated for the treatment of other invasive fungal infections, including cryptococcal meningitis.[16]

Conclusion

VT-1598 is a promising, broad-spectrum antifungal agent with a highly selective mechanism of action. Its potent in vitro activity against a wide range of clinically relevant fungi, including resistant strains, and its demonstrated efficacy in various animal models of invasive mycoses, underscore its potential as a valuable new therapeutic option. The favorable safety and pharmacokinetic profile observed in early clinical trials further supports its continued development for the treatment of serious and life-threatening fungal infections. Further studies are warranted to fully elucidate the clinical utility of VT-1598.[1]

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